2,3,4,5,6-Pentafluorobenzylphosphonic acid

Catalog No.
S3335716
CAS No.
137174-84-6
M.F
C7H4F5O3P
M. Wt
262.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6-Pentafluorobenzylphosphonic acid

CAS Number

137174-84-6

Product Name

2,3,4,5,6-Pentafluorobenzylphosphonic acid

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methylphosphonic acid

Molecular Formula

C7H4F5O3P

Molecular Weight

262.07 g/mol

InChI

InChI=1S/C7H4F5O3P/c8-3-2(1-16(13,14)15)4(9)6(11)7(12)5(3)10/h1H2,(H2,13,14,15)

InChI Key

NTUQIHXUWNQRPZ-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)P(=O)(O)O

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)P(=O)(O)O

The exact mass of the compound 2,3,4,5,6-Pentafluorobenzylphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,5,6-Pentafluorobenzylphosphonic acid (PFBPA) is a highly specialized, fluorinated surface-modifying agent primarily procured for the fabrication of self-assembled monolayers (SAMs) on metal oxide substrates such as indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide[1]. Structurally, it combines a strong surface-anchoring phosphonic acid headgroup with a highly electronegative pentafluorophenyl tail. In industrial and advanced laboratory workflows, PFBPA is utilized to permanently alter the interfacial properties of electrodes—specifically by inducing a strong interfacial dipole that elevates the work function, and by drastically lowering surface energy to increase hydrophobicity [2]. These dual properties make PFBPA a critical precursor for eliminating unstable polymeric interlayers and optimizing charge injection in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and next-generation perovskite solar cells [1].

Procurement teams cannot substitute PFBPA with non-fluorinated analogs like benzylphosphonic acid (BPA) or standard alkylphosphonic acids without sacrificing critical optoelectronic performance. Generic phosphonic acids lack the intense electron-withdrawing pentafluorophenyl group, meaning they fail to generate the magnitude of interfacial dipole required to shift the work function of ITO beyond 5.0 eV, which leads to severe hole-injection barriers and higher turn-on voltages in devices[1]. Furthermore, while traditional polymeric hole-injection layers like PEDOT:PSS can achieve appropriate work functions, they are notoriously acidic and hygroscopic, leading to the gradual degradation of the underlying ITO substrate and shortening device lifespans [2]. PFBPA forms a covalent, ultra-thin monolayer barrier that provides the necessary deep work function alignment and hydrophobicity while remaining chemically stable and non-corrosive to the electrode, making generic substitution unviable for high-stability applications [1].

Electrode Work Function Elevation via Interfacial Dipole

When applied as a self-assembled monolayer (SAM) on Indium Tin Oxide (ITO), 2,3,4,5,6-Pentafluorobenzylphosphonic acid (PFBPA) significantly alters the electronic landscape compared to non-fluorinated analogs. While standard alkylphosphonic acids like octylphosphonic acid impart negligible shifts to the ITO work function, PFBPA leverages its highly electronegative pentafluorophenyl group to generate a strong interfacial dipole. This elevates the ITO work function from a baseline of ~4.50–4.82 eV to 5.20 eV [1]. This deep work function alignment is critical for matching the HOMO levels of organic hole transport materials without relying on thick interlayers[2].

Evidence DimensionElectrode Work Function (eV)
Target Compound Data5.20 eV (PFBPA-modified ITO)
Comparator Or Baseline~4.50–4.82 eV (Unmodified ITO) / No significant shift (Octylphosphonic acid)
Quantified Difference+0.38 to +0.70 eV increase
ConditionsSelf-assembled monolayer on ITO substrate measured via Kelvin probe and UPS

Eliminates the hole-injection barrier in optoelectronic devices, allowing manufacturers to bypass unstable polymeric hole-injection layers like PEDOT:PSS.

Substrate Hydrophobicity and Organic Layer Processability

A major failure point in solution-processed optoelectronics is the dewetting of hydrophobic organic active layers on hydrophilic metal oxide electrodes. Bare ITO exhibits a highly hydrophilic water contact angle of approximately 35° to 46.45°. Modification with PFBPA shifts the surface energy dramatically, increasing the water contact angle to ~87.09° [1]. In contrast to non-fluorinated benzylphosphonic acid, the perfluorinated ring of PFBPA provides superior hydrophobicity, ensuring excellent structural compatibility and preventing interface delamination during the spin-coating of overlying organic layers[1].

Evidence DimensionWater Contact Angle (Hydrophobicity)
Target Compound Data87.09° (PFBPA-modified ITO)
Comparator Or Baseline46.45° (Unmodified bare ITO)
Quantified Difference+40.64° increase in contact angle
ConditionsWater contact angle measurement on ITO surfaces at room temperature

Ensures uniform, defect-free coating of hydrophobic organic semiconductors over metal oxide electrodes during large-scale solution processing.

Synergistic Doping for Perovskite Nucleation and Efficiency

In wide-bandgap perovskite solar cells, standard hole-transport SAMs like Me-4PACz suffer from spontaneous aggregation and poor wettability. Doping Me-4PACz with PFBPA creates a co-assembled monolayer (Co-SAM) that resolves these manufacturability issues. PFBPA possesses a higher molecular dipole moment (2.367 D) compared to Me-4PACz (1.63 D), which improves energy-level alignment [1]. Furthermore, the phosphonic acid groups of PFBPA coordinate with PbI2 in the perovskite precursor, reducing the precursor contact angle from 31.23° (pristine Me-4PACz) to 22.19° (Co-SAM). This controlled nucleation boosts the champion Power Conversion Efficiency (PCE) from 19.20% to 20.93% and the open-circuit voltage from 1.31 V to 1.36 V[1].

Evidence DimensionPower Conversion Efficiency (PCE) & Precursor Wettability
Target Compound Data20.93% PCE; 22.19° precursor contact angle (PFBPA + Me-4PACz Co-SAM)
Comparator Or Baseline19.20% PCE; 31.23° precursor contact angle (Pristine Me-4PACz SAM)
Quantified Difference+1.73% absolute PCE increase; 9.04° reduction in precursor contact angle
ConditionsWide-bandgap perovskite solar cells under reverse scan conditions

Provides a quantifiable efficiency and stability upgrade for commercial perovskite photovoltaic manufacturing by solving SAM aggregation and film nucleation defects.

Hole-Injection Layer (HIL) Replacement in OLED Manufacturing

PFBPA is highly recommended as a direct replacement for PEDOT:PSS in solution-processed OLEDs. By covalently binding to the ITO anode, PFBPA elevates the work function to ~5.20 eV and increases surface hydrophobicity, perfectly matching the energy levels and surface energy of overlying organic transport layers without introducing the corrosive and hygroscopic instability associated with polymeric HILs [3].

Co-SAM Formulations for Wide-Bandgap Perovskite Solar Cells

In the production of high-efficiency perovskite photovoltaics, PFBPA serves as an essential dopant for primary SAMs like Me-4PACz. Its inclusion prevents spontaneous SAM aggregation, increases the overall dipole moment for better band alignment, and provides phosphonic acid groups that coordinate with PbI2 to control perovskite nucleation, directly driving power conversion efficiencies beyond 20% [1].

Surface Passivation of Metal Oxide Nanoparticles for Electron Transport

For electron transport layers utilizing metal oxide nanoparticles, PFBPA acts as a robust surface passivating agent. The strong electronegativity of the perfluoro headgroup ensures highly stable bidentate binding to ZnO surfaces, preventing nanoparticle agglomeration and tuning the localized work function to optimize charge extraction in thin-film solar cells and sensors [2].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

[(Pentafluorophenyl)methyl]phosphonic acid

Dates

Last modified: 08-19-2023

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